molecular formula C8H10O5 B11715072 [6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one

[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one

Cat. No.: B11715072
M. Wt: 186.16 g/mol
InChI Key: RSKISBBRKIXFPG-PPSBICQBSA-N
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Description

(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one: is a complex organic compound belonging to the class of furanopyran derivatives. This compound is characterized by its unique structure, which includes a fused furan and pyran ring system with hydroxy and methoxy functional groups. The stereochemistry of the compound is defined by the (6S,7S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot system, which enhances efficiency and reduces reaction times.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The presence of hydroxy and methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one: is similar to other furanopyran derivatives such as:

Uniqueness

The uniqueness of (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

(6S,7S)-7-hydroxy-6-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one

InChI

InChI=1S/C8H10O5/c1-11-8-6(10)7-4(3-12-8)2-5(9)13-7/h2,6-8,10H,3H2,1H3/t6-,7?,8-/m0/s1

InChI Key

RSKISBBRKIXFPG-PPSBICQBSA-N

Isomeric SMILES

CO[C@@H]1[C@H](C2C(=CC(=O)O2)CO1)O

Canonical SMILES

COC1C(C2C(=CC(=O)O2)CO1)O

Origin of Product

United States

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